EP4 Receptor Antagonism: Ambiguous Affinity Data for CAS 1234946-28-1 vs. Class Benchmarks
The compound has been indexed in BindingDB under BDBM50446847/CHEMBL3115074 with human EP4 IC50 values of 5.60 nM (antagonist activity, cAMP accumulation) and a Ki of 41 nM (displacement of [3H]-PGE2) [1]. However, the SMILES string associated with CHEMBL3115074 (C[C@H](NC(=O)[C@H]1CCCCN1CCOc1ccccc1)c1ccc(cc1)C(O)=O) is structurally incongruent with CAS 1234946-28-1, indicating a potential database mapping error. Until clarification, these potency benchmarks cannot be reliably assigned to the target compound. For reference, the structurally related patent example 1 (phenoxyethyl piperidine) demonstrated human EP4 functional antagonism with Ki < 100 nM against a comparable pathway [2], setting a class-level conservative baseline.
| Evidence Dimension | Human EP4 receptor antagonism: cAMP inhibition |
|---|---|
| Target Compound Data | IC50 5.60 nM / Ki 41 nM (BindingDB entry BDBM50446847, identity ambiguous) |
| Comparator Or Baseline | Patent Example 1 (phenoxyethyl piperidine): Ki < 100 nM (EP4 functional assay) [2] |
| Quantified Difference | Indeterminate (identity mismatch); class-level potency range 5.6–100 nM |
| Conditions | Recombinant human EP4 expressed in HEK293 cells; cAMP accumulation by scintillation proximity assay |
Why This Matters
If the BindingDB mapping is eventually validated, the compound would be an exceptionally potent EP4 antagonist; currently, the unresolved identity means any procurement decision based on this target profile requires independent re-assay verification.
- [1] BindingDB. BDBM50446847 / CHEMBL3115074: Affinity Data for Prostaglandin E2 receptor EP4 subtype. http://ww.w.bindingdb.org (accessed 2026-04-29). View Source
- [2] Schiffler MA, York JS. Phenoxyethyl Piperidine Compounds. WIPO Patent WO2014004229A1, January 3, 2014. Table 2: In Vitro Antagonist Activities of Example 1. View Source
